Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate
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Overview
Description
Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate is a complex organic compound that features a furan ring, a piperazine moiety, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, CDK inhibitors can halt cell cycle progression, calcium channel blockers can affect signal transduction, and GABA A receptor modulators can influence neurotransmission .
Biochemical Pathways
Based on the potential targets mentioned above, this compound could influence pathways related to cell cycle regulation, signal transduction, and neurotransmission .
Result of Action
Based on its potential targets, this compound could have effects such as halting cell cycle progression, affecting signal transduction, and influencing neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate typically involves multiple steps. One common route includes the following steps:
Formation of the furan-2-yl ketone: This can be achieved by reacting furan-2-carboxylic acid with an appropriate reagent such as oxalyl chloride to form the corresponding acyl chloride, followed by reaction with a suitable amine to form the ketone.
Piperazine coupling: The furan-2-yl ketone is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.
Benzoate ester formation: The piperazine derivative is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.
Oxalate formation: The final step involves the reaction of the benzoate ester with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate
- Furan-2-yl-piperazin-1-yl-methanone
- 4-(3-(4-((furan-2-yl)methyl)piperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one
Uniqueness
Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate is unique due to the presence of both a furan ring and a piperazine moiety, which can confer specific biological activities and chemical reactivity. Its oxalate salt form may also enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 4-[[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.C2H2O4/c1-24-19(23)16-6-4-15(5-7-16)13-20-8-10-21(11-9-20)14-17(22)18-3-2-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZSYQVOSJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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